N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine
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Overview
Description
N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H17N3 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of hex-5-en-2-yl methanesulfonate with 1-methyl-1H-pyrazol-4-amine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like potassium carbonate or sodium hydroxide is used to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hex-5-en-2-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-one, while reduction may produce this compound derivatives with different substituents.
Scientific Research Applications
N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other pyrazole derivatives and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(Hex-5-en-2-yl)-4-methylaniline: This compound is similar in structure but has a methylaniline group instead of a pyrazole ring.
N-(Hex-5-en-2-yl)-4-methoxyaniline: Another similar compound with a methoxyaniline group.
Uniqueness
N-(Hex-5-en-2-yl)-1-methyl-1H-pyrazol-4-amine is unique due to its pyrazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
N-hex-5-en-2-yl-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C10H17N3/c1-4-5-6-9(2)12-10-7-11-13(3)8-10/h4,7-9,12H,1,5-6H2,2-3H3 |
InChI Key |
HRBYMCGQEWBTCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NC1=CN(N=C1)C |
Origin of Product |
United States |
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